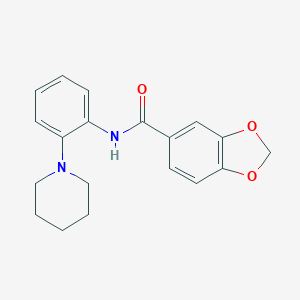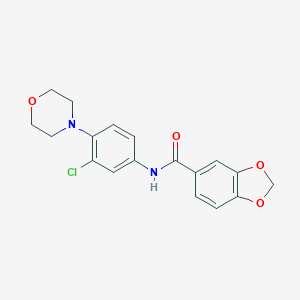![molecular formula C26H29N3O3S B251411 N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide](/img/structure/B251411.png)
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide, also known as MDL-100,907, is a compound that belongs to the class of selective dopamine D4 receptor antagonists. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide acts as a competitive antagonist of dopamine D4 receptors, which are primarily located in the prefrontal cortex and limbic regions of the brain. By blocking the activity of these receptors, N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide can modulate the release of dopamine and other neurotransmitters, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects
Studies have shown that N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide can modulate a range of biochemical and physiological processes, including cognitive function, emotional processing, and reward-related behaviors. For example, N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide has been shown to improve working memory performance in animal models, suggesting a potential therapeutic application in cognitive disorders such as schizophrenia and ADHD.
实验室实验的优点和局限性
One of the main advantages of using N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide in lab experiments is its high selectivity for dopamine D4 receptors, which allows for precise manipulation of these receptors without affecting other neurotransmitter systems. However, one limitation of using N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo.
未来方向
There are several potential future directions for research on N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide, including:
1. Investigating the role of dopamine D4 receptors in the development and progression of neurological and psychiatric disorders, such as Parkinson's disease, bipolar disorder, and addiction.
2. Developing more potent and selective dopamine D4 receptor antagonists for use in clinical applications.
3. Exploring the potential therapeutic applications of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide in cognitive disorders and other neurological conditions.
4. Investigating the interaction between dopamine D4 receptors and other neurotransmitter systems, such as glutamate and GABA, to better understand the complex regulation of neuronal activity in the brain.
5. Studying the effects of chronic exposure to N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide on neuronal function and behavior, to better understand the long-term consequences of dopamine D4 receptor blockade.
合成方法
The synthesis of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide involves several steps, including the reaction of 4-(methylsulfonyl)-1-piperazine with 4-bromoacetophenone, followed by the reaction of the resulting intermediate with 2,2-diphenylpropanoic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学研究应用
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide has been widely used in scientific research to investigate the role of dopamine D4 receptors in various physiological and pathological processes. This compound has been shown to have high affinity and selectivity for dopamine D4 receptors, making it a valuable tool for studying the function of these receptors in the brain.
属性
分子式 |
C26H29N3O3S |
|---|---|
分子量 |
463.6 g/mol |
IUPAC 名称 |
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]-2,2-diphenylpropanamide |
InChI |
InChI=1S/C26H29N3O3S/c1-26(21-9-5-3-6-10-21,22-11-7-4-8-12-22)25(30)27-23-13-15-24(16-14-23)28-17-19-29(20-18-28)33(2,31)32/h3-16H,17-20H2,1-2H3,(H,27,30) |
InChI 键 |
ORAPIDQRTFZJKW-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N4CCN(CC4)S(=O)(=O)C |
规范 SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N4CCN(CC4)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251330.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251331.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251332.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251333.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251334.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B251336.png)
![N-{[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B251339.png)

![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-ethylbenzamide](/img/structure/B251342.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251345.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,4-dimethylbenzamide](/img/structure/B251347.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B251350.png)